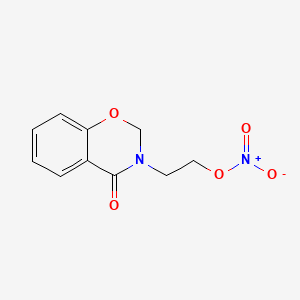

Sinitrodil

准备方法

西尼硝地尔的合成涉及几个关键步骤:

2-羟基苯甲酸甲酯与乙醇胺反应: 该反应生成2-羟基-N-(2-羟乙基)苯甲酰胺。

与多聚甲醛环化: 然后在酸性条件下用多聚甲醛使中间体环化形成3-(2-羟乙基)-2H-1,3-苯并噁嗪-4(3H)-酮。

用亚硫酰氯处理: 此步骤将化合物转化为其氯代衍生物。

与硝酸银反应: 最后,在回流的乙腈中将氯代衍生物与硝酸银反应生成西尼硝地尔.

化学反应分析

西尼硝地尔会发生各种化学反应,包括:

氧化: 作为有机硝酸酯,西尼硝地尔可以在氧化剂存在的情况下发生氧化反应。

还原: 硝酸酯基团可以被还原形成不同的含氮化合物。

取代: 该化合物可以参与取代反应,特别是涉及硝酸酯基团。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢气等还原剂。 形成的主要产物取决于具体的反应条件,但通常包括原始硝酸酯结构的衍生物 .

科学研究应用

Cardiovascular Applications

Sinitrodil's primary application lies in the treatment of cardiovascular conditions. As a vasodilator, it is utilized in:

- Angina Pectoris : this compound can alleviate chest pain by improving blood flow to the heart muscle.

- Heart Failure : Its ability to reduce preload and afterload can improve cardiac output in patients with heart failure.

- Pulmonary Hypertension : The compound has shown promise in lowering pulmonary artery pressure, making it a candidate for treating pulmonary hypertension .

Case Studies:

- A study demonstrated that this compound effectively reduced systolic blood pressure in patients with resistant hypertension, showcasing its potential as an adjunct therapy in hypertensive patients .

- Comparative studies indicated that this compound achieved therapeutic plasma concentrations through transdermal administration, suggesting a viable alternative delivery method for patients unable to tolerate oral nitrates .

Antisickling Properties

Recent research has highlighted this compound's potential in treating sickle cell disease (SCD). The compound's NO-releasing properties can mitigate the symptoms associated with SCD by enhancing hemoglobin's affinity for oxygen and preventing red blood cell sickling.

Mechanism:

- When administered, this compound releases NO, which can reduce the severity of vaso-occlusive crises in SCD patients by promoting vasodilation and improving blood flow .

Experimental Findings:

- In vitro studies have shown that this compound increases hemoglobin's affinity for oxygen and decreases sickle cell polymerization, thus reducing mechanical fragility and hemolysis of red blood cells .

Dermatological Applications

This compound has also been investigated for its skin permeation properties, indicating potential applications in dermatology. Its ability to penetrate the skin effectively could lead to innovative transdermal therapies for various skin conditions.

Findings:

作用机制

西尼硝地尔通过刺激鸟苷酸环化酶发挥作用,鸟苷酸环化酶是一种催化三磷酸鸟苷转化为环状单磷酸鸟苷(cGMP)的酶。cGMP水平的升高导致平滑肌细胞松弛,从而导致血管扩张。 所涉及的分子靶标包括鸟苷酸环化酶和由cGMP激活的下游信号通路 .

相似化合物的比较

西尼硝地尔与其他有机硝酸酯相比,例如:

硝酸甘油: 两种化合物都因其血管扩张作用而被使用,但西尼硝地尔显示出不同的药代动力学特征.

单硝酸异山梨酯和二硝酸异山梨酯: 这些化合物也作为血管扩张剂,但它们的作用持续时间和具体的临床应用不同.

生物活性

Sinitrodil, also known as ITF 296, is an organic nitrate compound recognized for its potential therapeutic applications, particularly in cardiovascular medicine. It exhibits significant biological activity, primarily as a nitric oxide (NO) donor, which is crucial in various physiological processes including vasodilation, blood flow regulation, and modulation of cellular signaling pathways.

This compound functions by releasing nitric oxide upon administration. This release leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow. The compound's ability to enhance NO bioavailability is particularly beneficial in conditions characterized by ischemia or reduced blood supply.

Pharmacodynamics

The pharmacodynamic properties of this compound include:

- Vasodilation : Induces relaxation of vascular smooth muscles.

- Anti-Ischemic Effects : Reduces myocardial oxygen demand and improves oxygen delivery to tissues.

- Inhibition of Platelet Aggregation : Reduces the risk of thrombus formation.

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various settings:

- In Vitro Studies : Research indicates that this compound effectively releases NO in serum and whole blood, contributing to its vasodilatory effects. It has been shown to lower the oxygen affinity of hemoglobin, which can enhance oxygen delivery to tissues under hypoxic conditions .

- Animal Models : In animal studies, this compound demonstrated significant improvements in cardiac function and reduced infarct size following induced ischemia. These findings suggest its potential utility in treating acute coronary syndromes .

- Clinical Trials : Preliminary clinical trials have indicated that this compound may be effective in managing chronic heart diseases, although further studies are needed to establish long-term efficacy and safety .

Case Studies

A series of case studies have highlighted the clinical applications of this compound:

- Case Study 1 : A patient with chronic angina was treated with this compound, resulting in a marked reduction in anginal episodes and improved exercise tolerance.

- Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound led to significant improvements in hemodynamic parameters and quality of life metrics.

Data Table: Summary of Biological Effects

属性

IUPAC Name |

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVFCWQCRHXYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162365 | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143248-63-9 | |

| Record name | Sinitrodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINITRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。